1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a piperazine substituent at the 6-position and methyl groups at the 1- and 3-positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₇N₅O₂, with a molecular weight of 239.27 g/mol . The compound is commercially available as a research chemical, with purity specifications tailored for medicinal chemistry studies .
Properties
IUPAC Name |
1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQZORCKOPSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510628 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80210-72-6 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components
Catalytic Systems
Catalysts significantly influence reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | Ethanol | Reflux | 58–65 | |
| DABCO | Ethanol | Reflux | 72–78 | |
| Yb(OTf)₃ | THF | 80 | 81 |
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol achieves higher yields (72–78%) compared to traditional HCl catalysis.
Mechanistic Insights
The reaction proceeds via:
- Knoevenagel condensation between the aldehyde and β-keto ester.
- Nucleophilic attack by urea/thiourea to form the tetrahydropyrimidine ring.
- Tautomerization to stabilize the dione structure.
Post-Synthetic Functionalization
Introducing the piperazin-1-yl group often requires post-synthetic modifications due to the limited reactivity of pre-formed DHPMs.
Nucleophilic Aromatic Substitution
A chlorinated intermediate (e.g., 6-chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) reacts with piperazine under basic conditions:
Reaction Scheme :
$$ \text{C}{7}\text{H}{9}\text{ClN}{2}\text{O}{2} + \text{C}{4}\text{H}{10}\text{N}{2} \xrightarrow[\text{NaOH}]{\text{DMSO}} \text{C}{11}\text{H}{19}\text{N}{4}\text{O}_{2} + \text{HCl} $$
Conditions :
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) has been explored for attaching piperazine to halogenated pyrimidines, though yields remain moderate (50–55%) due to steric hindrance.
Multi-Step Synthesis from Piperazine Intermediates
Patents and industrial methods often employ modular synthesis to improve scalability:
Stepwise Protocol
Synthesis of 1-(3-Chlorophenyl)piperazine :
Alkylation with 1-Bromo-3-chloropropane :
Cyclization with Dimethylurea :
Optimization Strategies
Solvent Effects
Temperature Control
Low temperatures (0–10°C) during piperazine coupling reduce byproduct formation, while reflux conditions are optimal for cyclocondensation.
Catalytic Innovations
- Ytterbium triflate (Yb(OTf)₃) improves Biginelli reaction yields to 81% by stabilizing intermediates.
- Microwave-assisted synthesis reduces reaction times from hours to minutes but remains under exploration for this compound.
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C10H17N5O2
- Molecular Weight: 239.27 g/mol
- CAS Number: 80210-72-6
The structure features a tetrahydropyrimidine core with piperazine substitution, which is crucial for its biological activity.
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment, particularly for hormone receptor-positive breast cancers .
-
Antimicrobial Properties :
- Studies have shown that compounds with similar structural motifs possess antimicrobial activity. The piperazine moiety is often associated with enhanced interaction with microbial targets, suggesting that 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may also exhibit such properties .
- Neuroprotective Effects :
Biological Research Applications
- Molecular Docking Studies :
- Synthesis of Novel Hybrids :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets:
α-Adrenergic Receptors: The compound acts as an α-blocker, inhibiting the action of norepinephrine on α-adrenergic receptors, leading to vasodilation and reduced blood pressure.
5HT-1A Receptors: It can cross the blood-brain barrier and activate 5HT-1A receptors, contributing to its central antihypertensive effects.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares structural similarities with other tetrahydropyrimidine-2,4-dione derivatives but differs in substituent positioning and functional groups:
Key Structural Insights:
- Piperazine Substitution: The piperazine ring at position 6 is a common feature in analogs targeting adenosine receptors or serotonin transporters .
- Methyl Groups : 1,3-Dimethylation reduces metabolic degradation compared to unmethylated analogs .
- Sulfonamide and Aromatic Groups : Derivatives with sulfonamide or aryl substituents (e.g., chlorophenyl) exhibit higher plasma protein binding but lower solubility .
Pharmacological and Computational Comparisons
Computational Quantum Chemical (CQC) Data
- 1,3-Dimethyl-6-(piperazin-1-yl)-tetrahydropyrimidine-2,4-dione : DFT calculations (B3LYP/6-31+G(d,p)) predict a dipole moment of ~4.5 D, indicating moderate polarity. HOMO-LUMO gaps (~5.2 eV) suggest stability comparable to uracil derivatives .
- Sulfonamide Analogs : Higher HOMO-LUMO gaps (~5.8 eV) correlate with reduced reactivity and enhanced metabolic stability .
Pharmacokinetic Properties
- LogP Values :
- Biological Activity :
Biological Activity
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and is characterized by the following structural features:
- Molecular Formula : C11H16N4O2
- Molecular Weight : 232.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in cellular processes.
- Receptor Modulation : The compound may bind to various receptors affecting signal transduction pathways.
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance:
- A study demonstrated that compounds similar to 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds induced apoptosis and caused cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits anti-inflammatory activity:
- It has been reported to reduce inflammation markers in animal models. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects against HepG2 cells; demonstrated significant apoptosis induction at concentrations above 10 µM. |
| Study 2 | Evaluated antibacterial activity against Staphylococcus aureus; showed inhibition zones greater than 15 mm at 100 µg/mL concentration. |
| Study 3 | Assessed anti-inflammatory effects in a murine model; reported a reduction in paw swelling by 30% compared to control groups. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
